molecular formula C12H8N2 B15492706 1,9-Phenanthroline CAS No. 230-45-5

1,9-Phenanthroline

Cat. No.: B15492706
CAS No.: 230-45-5
M. Wt: 180.20 g/mol
InChI Key: AJCSVUVYIMRJCB-UHFFFAOYSA-N
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Description

1,9-Phenanthroline (C12H8N2) is a heterocyclic organic compound and an isomer of the widely used chelating ligand 1,10-phenanthroline . This compound features a phenanthrene backbone with two nitrogen atoms integrated into its structure at the 1 and 9 positions, which defines its specific coordination chemistry . While detailed research on its applications is less extensive than for its 1,10-isomer, this compound and its derivatives, such as this compound-9-oxide and this compound-1,9-dioxide, are subjects of interest in specialized coordination chemistry and organic synthesis research . The 1,10-phenanthroline isomer is renowned for forming strong complexes with a wide range of metal ions, such as in the classic red ferroin complex with iron(II), and is frequently employed in analytical chemistry, as a spectrophotometric reagent, and in supramolecular assembly . By analogy, this compound is expected to function as a bidentate ligand, potentially forming metal complexes with unique spectroscopic or catalytic properties. Its structure also makes it a valuable precursor for synthesizing more complex molecules, such as this compound-4-carboxylic acid, which can be used to create functionalized materials . Researchers can explore this compound for developing novel coordination frameworks, studying electron transfer processes, or as a building block in organic synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

230-45-5

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

1,9-phenanthroline

InChI

InChI=1S/C12H8N2/c1-2-10-4-3-9-5-7-13-8-11(9)12(10)14-6-1/h1-8H

InChI Key

AJCSVUVYIMRJCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CN=C3)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Electronic Differences
  • 1,9-Phenanthroline vs. 1,10-Phenanthroline :
    The key distinction lies in the nitrogen atom positions. In 1,10-phenanthroline, the nitrogen atoms are adjacent (positions 1 and 10), creating a planar, symmetric structure ideal for forming stable metal complexes. In contrast, this compound’s nitrogen atoms are farther apart, leading to reduced symmetry and altered electronic properties. This asymmetry may limit its ability to chelate metals as effectively as 1,10-phenanthroline, which is a hallmark ligand in coordination chemistry .

  • Fused-Ring Derivatives: Benzo[c]phenanthroline: Fusing benzene rings to the phenanthroline core enhances planarity and π-π stacking ability, facilitating DNA intercalation. For example, benzo[c]phenanthroline derivatives exhibit cytotoxic activity via DNA binding and G2/M phase arrest . Pyrido[3,4-c][1,9]phenanthroline (P8-D6): This derivative incorporates an additional pyridine ring, increasing hydrophobicity and enhancing topoisomerase I/II inhibition. P8-D6 demonstrates nanomolar efficacy against leukemia cells, surpassing clinical topoisomerase inhibitors .
2.4. Physicochemical Properties
  • Solubility and Stability :
    Fused-ring derivatives (e.g., pyrido[1,9]phenanthroline) exhibit increased hydrophobicity, improving cell membrane permeability but reducing aqueous solubility. This compound dioxide (CAS 61564-17-8) introduces polar oxygen atoms, enhancing solubility compared to the parent compound .

Data Table: Key Comparative Properties

Compound Structure Biological Activity Mechanism Metal Coordination References
This compound N at 1,9 positions Moderate antiproliferative Topoisomerase inhibition Limited data
1,10-Phenanthroline N at 1,10 positions DNA cleavage, catalysis Metal-mediated redox Strong (Fe²⁺, Cu²⁺)
Benzo[c]phenanthroline Benzene-fused core Cytotoxic (DNA intercalation) G2/M phase arrest Moderate
Pyrido[3,4-c][1,9]phenanthroline Pyridine-fused core Potent antileukemic Dual topoisomerase inhibition None

Q & A

Q. How to design a research question on this compound’s role in phosphoinositide 3-kinase (PI3K) modulation?

  • Apply the FINER framework:
  • Feasible : Access PI3K assay kits and cell lines.
  • Novel : Investigate understudied phenanthroline derivatives.
  • Ethical : Use in vitro models to minimize animal testing.
  • Relevant : Link findings to cancer therapeutics .

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